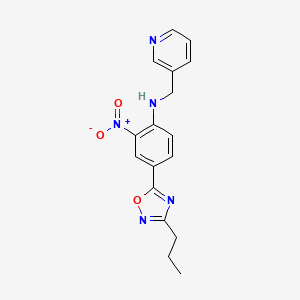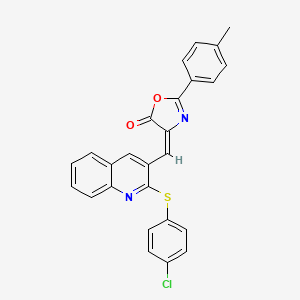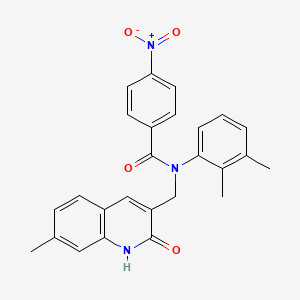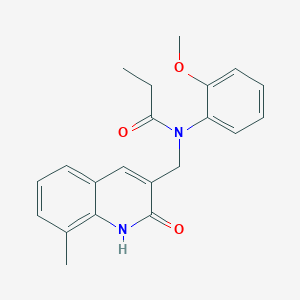
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide, also known as HM-3, is a chemical compound that has been widely studied for its potential applications in scientific research. HM-3 is a quinoline-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide involves the formation of a complex with metal ions, which results in a change in the fluorescence properties of the compound. The complex formation occurs through the coordination of the metal ion with the quinoline moiety of this compound. The change in fluorescence properties can be attributed to the chelation-enhanced fluorescence effect, which is a phenomenon observed in many fluorescent probes.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and low cytotoxicity in vitro, making it a promising candidate for biological applications. In addition to its metal ion detection properties, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, and can inhibit the growth of tumor cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide in lab experiments include its high selectivity and sensitivity for metal ions, its low toxicity, and its potential as an anti-cancer agent. However, there are also limitations to using this compound, such as its limited solubility in aqueous solutions, and its tendency to form aggregates at high concentrations.
Orientations Futures
Future research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide could focus on improving its solubility and stability in aqueous solutions, and on developing new methods for its synthesis. Other potential applications of this compound could include its use as a fluorescent probe for other metal ions, and its use as a therapeutic agent for other diseases. Additionally, further studies could investigate the mechanism of action of this compound in cancer cells, and explore its potential as a combination therapy with other anti-cancer agents.
Conclusion
In conclusion, this compound is a quinoline-based compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has shown great promise as a fluorescent probe for the detection of metal ions, and as a potential anti-cancer agent. Further research on this compound could lead to new discoveries and applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide has been reported in several studies. One of the most commonly used methods involves the condensation of 8-hydroxyquinoline-2-carbaldehyde with 2-methoxybenzylamine in the presence of propionic anhydride. This method yields this compound as a yellow solid with a high purity and yield. Other methods include the use of different aldehydes or amines, and the use of different solvents or catalysts.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main applications of this compound is as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound has been shown to have a high selectivity and sensitivity for these metal ions, and can be used for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-19(24)23(17-10-5-6-11-18(17)26-3)13-16-12-15-9-7-8-14(2)20(15)22-21(16)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQRGWWLBGSRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

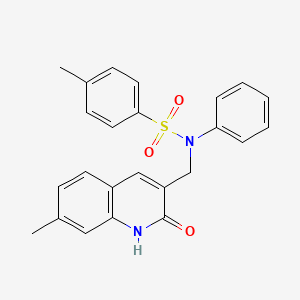
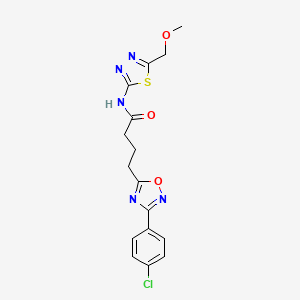


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)
